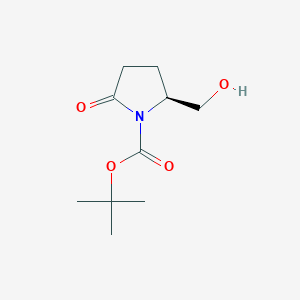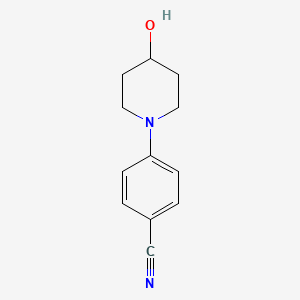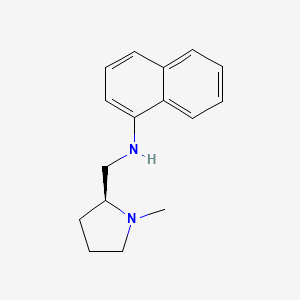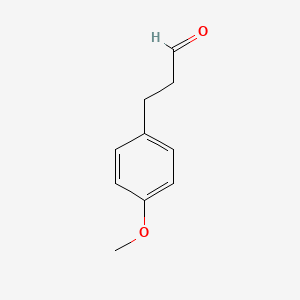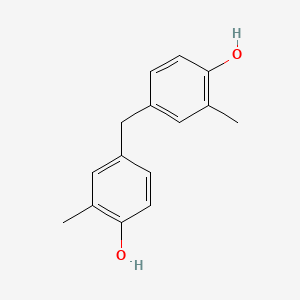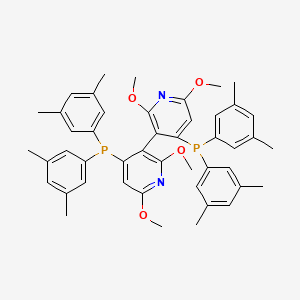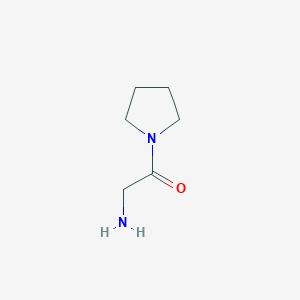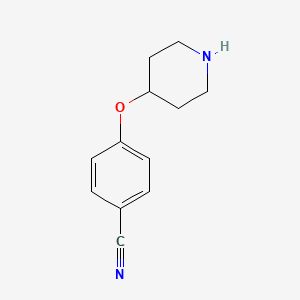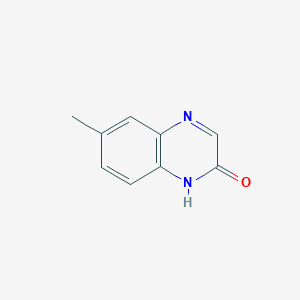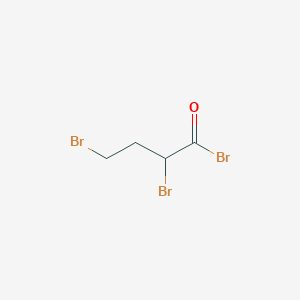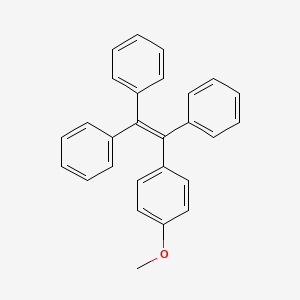
奈妥匹坦 N-氧化物
描述
尼妥必坦 N-氧化物是尼妥必坦的代谢产物,尼妥必坦是一种神经激肽 1 受体拮抗剂。 尼妥必坦主要与帕洛诺司琼联合使用,以预防化疗引起的急性及延迟性呕吐和恶心 . 尼妥必坦 N-氧化物是由细胞色素 P450 异构体 CYP3A4 从尼妥必坦形成的 .
科学研究应用
尼妥必坦 N-氧化物用于各种科学研究应用,包括:
化学: 它用于分析方法的开发和验证.
生物学: 对其代谢及其与生物系统的相互作用的研究是为了了解其药代动力学.
医学: 它正在研究其潜在的治疗效果,以及作为药物开发中的参考标准.
工业: 它用于磷尼妥必坦生产过程中的质量控制过程.
作用机制
生化分析
Biochemical Properties
Netupitant N-Oxide, as a metabolite of Netupitant, may share similar biochemical properties with its parent compound. Netupitant is known to interact with the neurokinin 1 (NK1) receptor, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic agent .
Cellular Effects
The cellular effects of Netupitant N-Oxide are likely to be similar to those of Netupitant. Netupitant acts on the NK1 receptors in the central nervous system, inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Mechanism
The molecular mechanism of action of Netupitant N-Oxide is expected to be similar to that of Netupitant. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Dosage Effects in Animal Models
Studies on Netupitant have shown that it inhibits bladder contraction frequency in a dose-dependent manner in guinea-pigs .
Metabolic Pathways
Netupitant N-Oxide is a major metabolite of Netupitant. The metabolism of Netupitant is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .
Transport and Distribution
Netupitant is known to have a large volume of distribution, indicating wide distribution .
准备方法
尼妥必坦 N-氧化物可以通过尼妥必坦的氧化合成。 这种氧化的常用试剂包括过氧化氢、过碳酸钠和过硼酸钠,在各种催化剂的存在下进行 . 工业生产方法通常涉及在填充床微反应器中使用钛硅沸石等催化剂的连续流动工艺 .
化学反应分析
尼妥必坦 N-氧化物经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下进一步氧化。
还原: 它可以在还原条件下还原回尼妥必坦。
取代: 可能发生各种取代反应,特别是在氮和氧原子上。
这些反应中常用的试剂包括用于氧化的过氧化氢和用于还原的硼氢化钠等还原剂。 这些反应形成的主要产物包括脱甲基-尼妥必坦和羟基-尼妥必坦 .
相似化合物的比较
尼妥必坦 N-氧化物类似于尼妥必坦的其他代谢产物,如脱甲基-尼妥必坦和羟基-尼妥必坦 . 它在特定的结合亲和力和代谢途径方面是独一无二的。 其他类似化合物包括:
阿瑞匹坦: 另一种用于类似治疗目的的神经激肽 1 受体拮抗剂.
磷尼妥必坦: 尼妥必坦的先药,用于静脉注射剂型.
属性
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910808-11-6 | |
| Record name | RO-0713001 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-0713001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


